

Synthesis of bioactive compounds using Ethyl trans-4-bromocinnamate as a starting material

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Compound of Interest

Compound Name: Ethyl trans-4-bromocinnamate

Cat. No.: B1149259

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Application Notes: Synthesis of Bioactive Compounds Using Ethyl trans-4-bromocinnamate

Introduction

Ethyl trans-4-bromocinnamate is a versatile and readily available starting material in organic synthesis, particularly for the development of novel bioactive compounds. Its structure incorporates a reactive aryl bromide, an α,β -unsaturated ester system, and a benzene ring, making it an ideal scaffold for modification. The presence of the bromine atom allows for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are fundamental in modern drug discovery for creating carbon-carbon bonds. [1][2] These reactions enable the introduction of diverse chemical moieties, leading to the synthesis of compound libraries with a wide range of pharmacological activities, including anticancer, antimicrobial, antioxidant, and neuroprotective properties.[3][4][5][6]

Key Synthetic Strategies

The primary utility of **ethyl trans-4-bromocinnamate** lies in its application as a substrate in palladium-catalyzed cross-coupling reactions. These methods are favored for their high yields, mild reaction conditions, and tolerance of various functional groups.

- **Suzuki-Miyaura Coupling:** This reaction involves the cross-coupling of the aryl bromide of **ethyl trans-4-bromocinnamate** with an organoboron compound (like a boronic acid or

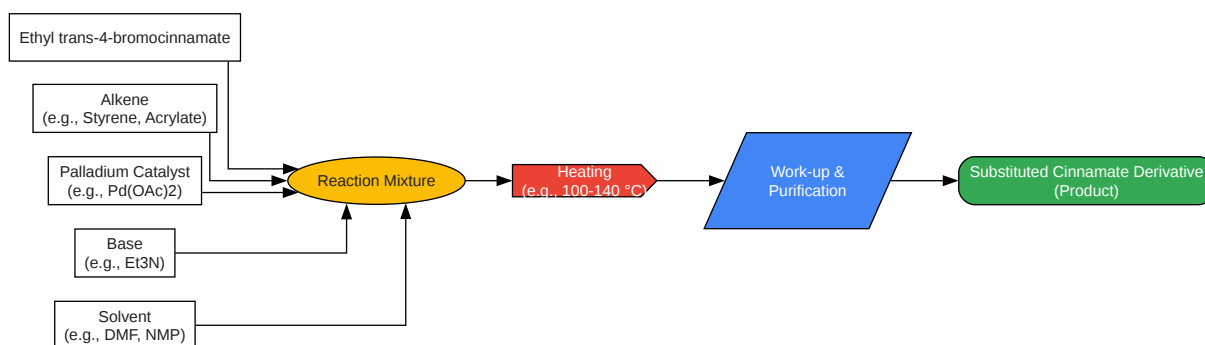
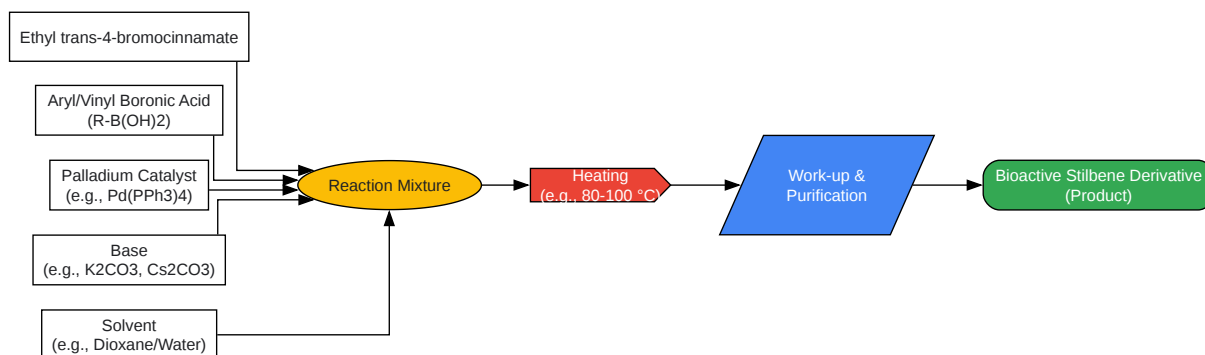
ester) using a palladium catalyst and a base.[1][7] This method is exceptionally effective for synthesizing substituted stilbenes and other biaryl compounds, which are known for their diverse biological activities.[5][8] The reaction is highly scalable and cost-effective, making it suitable for industrial applications in pharmaceutical synthesis.[1]

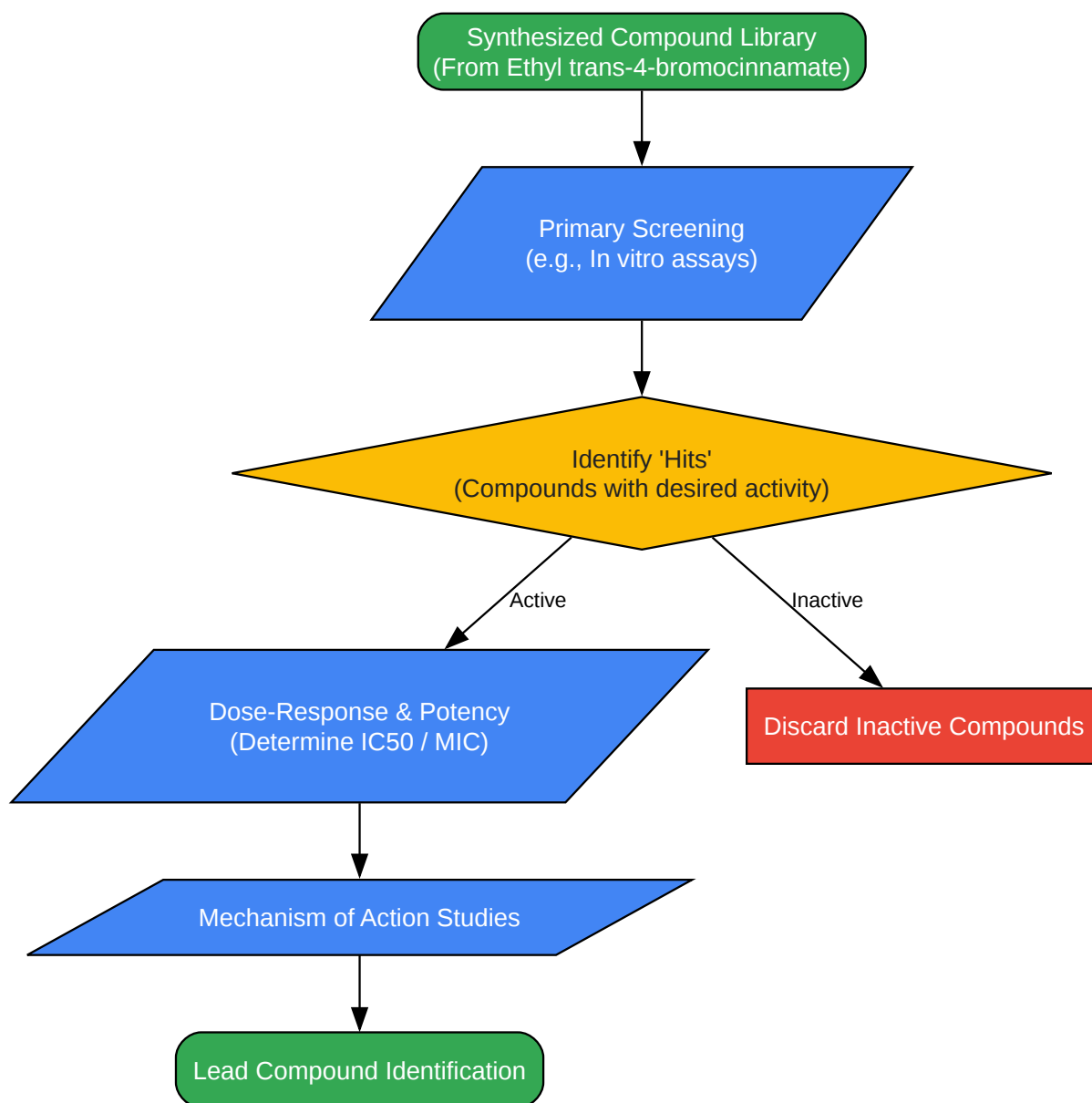
- Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene.[2][9] This reaction is stereoselective, typically favoring the formation of the trans isomer.[2] It is widely used in the industrial synthesis of compounds like the sunscreen agent octyl methoxycinnamate and the anti-inflammatory drug Naproxen.[2][10]

These synthetic routes allow for the systematic modification of the cinnamate core, enabling structure-activity relationship (SAR) studies to optimize the biological efficacy of the resulting derivatives.[11][12]

Visualized Workflows and Pathways

Below are diagrams illustrating the key synthetic and screening processes.





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